molecular formula C27H33N7O2 B12406110 Eleven-Nineteen-Leukemia Protein IN-1

Eleven-Nineteen-Leukemia Protein IN-1

Cat. No.: B12406110
M. Wt: 487.6 g/mol
InChI Key: MVKGWIMIIHYNGU-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of an amide core, followed by the attachment of aromatic moieties at specific positions to enhance binding affinity and selectivity .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-1 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact with specific amino acid residues in the YEATS domain, leading to the displacement of the Eleven-Nineteen-Leukemia protein from chromatin .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-(dimethylamino)pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and various aromatic acids. The reactions are typically carried out under reflux conditions to ensure complete conversion .

Major Products: The major product of these reactions is the this compound compound itself, which is characterized by its high binding affinity to the YEATS domain and its ability to inhibit the proliferation of leukemia cells .

Scientific Research Applications

Eleven-Nineteen-Leukemia Protein IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the interactions between proteins and acylated histones. In biology, it helps elucidate the role of the Eleven-Nineteen-Leukemia protein in gene regulation and chromatin remodeling. In medicine, it is being investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers .

Mechanism of Action

The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-1 involves its binding to the YEATS domain of the Eleven-Nineteen-Leukemia protein. This interaction disrupts the protein’s ability to bind to acylated histones, leading to the suppression of key oncogenic gene expression programs. The compound effectively blocks the proliferation of leukemia cells by impairing transcription elongation and inducing differentiation .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H33N7O2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide

InChI

InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1

InChI Key

MVKGWIMIIHYNGU-IBGZPJMESA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6

Origin of Product

United States

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